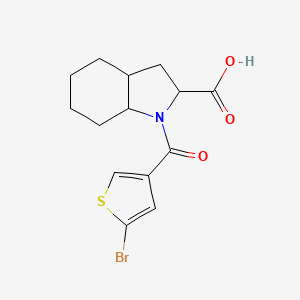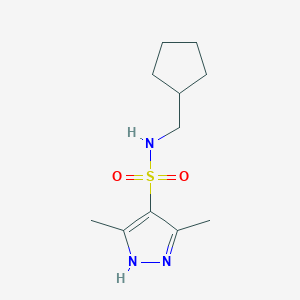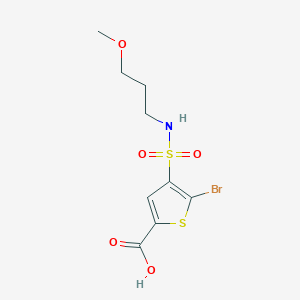![molecular formula C13H16FNO3S B7541313 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid, also known as FSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSPB is a derivative of the amino acid, cysteine, and has been found to have antioxidant properties, making it a promising candidate for the treatment of various diseases. In
作用机制
The mechanism of action of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves its ability to scavenge free radicals and protect cells from oxidative damage. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which further enhances its antioxidant properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to protect cells from apoptosis, which can be useful in the treatment of diseases such as cancer.
实验室实验的优点和局限性
One advantage of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of oxidative stress and inflammation. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
未来方向
There are several future directions for research on 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. One area of research is the development of this compound as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the study of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. The synthesis of this compound has been optimized to yield high purity and high yields of the compound. This compound has been found to have several biochemical and physiological effects, including its ability to scavenge free radicals, increase the activity of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines. While there are limitations to using this compound in lab experiments, further research on its potential therapeutic applications and toxicity is warranted.
合成方法
The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves the reaction of L-cysteine with 2-fluorobenzyl bromide, followed by the addition of butyric anhydride. The resulting product is purified through column chromatography to obtain this compound. This method has been optimized to yield high purity and high yields of this compound.
科学研究应用
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been studied extensively for its potential therapeutic applications. It has been found to have antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-[3-(2-fluorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQXLBJQDETMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

